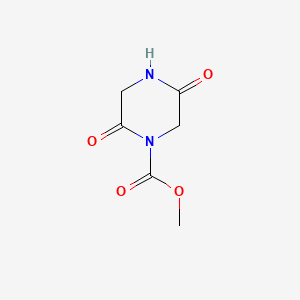

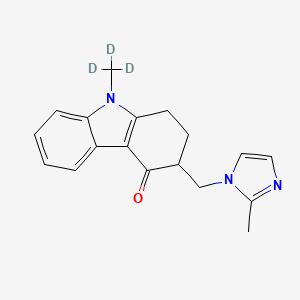

![molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1](/img/structure/B586458.png)

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

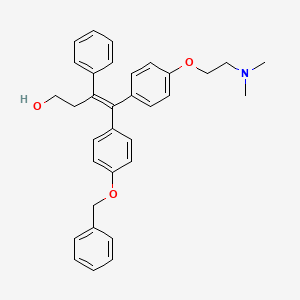

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7N3O4 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .

Synthesis Analysis

The synthesis of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .Molecular Structure Analysis

The molecular structure of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a nitro group at the 5-position and a methyl ester at the 2-position .Chemical Reactions Analysis

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .Physical And Chemical Properties Analysis

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a white solid with a molecular weight of 221.17 . It should be stored at 0-8°C .Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have been found to exhibit antimicrobial activities . These compounds can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These derivatives have also shown anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . This suggests that they could be used in the development of new antiviral therapies.

Antifungal Activity

These compounds have exhibited antifungal activities . This indicates their potential use in the creation of new antifungal treatments.

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activities . This suggests their potential use in the development of new antioxidant therapies.

Antitumor Activity

These compounds have demonstrated antitumor activities . This indicates their potential use in the development of new antitumor treatments.

Kinase Inhibitory Activity

5H-pyrrolo [2,3-b] pyrazine derivatives, which include “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have shown more activity on kinase inhibition . This suggests their potential use in the development of new kinase inhibitors.

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo [2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . This suggests their potential use in the development of new fibroblast growth factor receptor inhibitors.

Mécanisme D'action

Safety and Hazards

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful to aquatic life with long lasting effects, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCIKRATXUMSLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654040 |

Source

|

| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

CAS RN |

952182-17-1 |

Source

|

| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

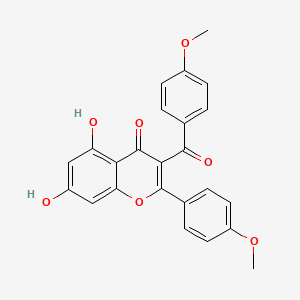

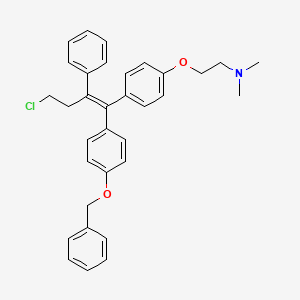

![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one](/img/structure/B586386.png)

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)